molecular formula C14H11ClFNO B11980774 N-(2-chloro-4-methylphenyl)-2-fluorobenzamide CAS No. 303092-21-9

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Cat. No.: B11980774
CAS No.: 303092-21-9
M. Wt: 263.69 g/mol
InChI Key: CSBBOEIJYBOUKO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core, where a benzene ring is linked to a carbonyl group (C=O) which is further bonded to a nitrogen atom (N). The compound also features a substituted phenyl ring with a chlorine atom at the 2-position and a methyl group at the 4-position, along with a fluorine atom attached to the benzamide structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-methylaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

303092-21-9

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H11ClFNO/c1-9-6-7-13(11(15)8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)

InChI Key

CSBBOEIJYBOUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl

Origin of Product

United States

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